molecular formula C11H10ClNO2 B1362363 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone CAS No. 30030-91-2

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B1362363
CAS No.: 30030-91-2
M. Wt: 223.65 g/mol
InChI Key: QBFUNASXZRQFBJ-UHFFFAOYSA-N
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Description

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is a chemical compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a chloro group and a methoxy group attached to an indole ring, making it a valuable molecule for research and industrial applications.

Biochemical Analysis

Biochemical Properties

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily mediated through binding to specific receptors or enzymes, leading to modulation of their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound may impact gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the expression of specific genes involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been reported to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolites may have different biological activities and can contribute to the overall effects observed in in vitro or in vivo studies. Additionally, the long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or protein activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent effects, with higher doses often resulting in more pronounced biological activities . High doses of this compound may also lead to toxic or adverse effects. For example, excessive doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of the compound. For instance, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may contribute to its biological effects . Additionally, the conjugation of the compound with glucuronic acid or sulfate can facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution . For example, indole derivatives have been reported to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), which play a role in their cellular uptake and distribution . Additionally, the localization and accumulation of this compound within specific tissues or organelles can influence its biological effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific compartments or organelles within the cell, where it can exert its effects . For instance, indole derivatives have been reported to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and cellular context . The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications, such as phosphorylation or acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-methoxyindole: Lacks the chloro group, making it less reactive in substitution reactions.

    2-chloroindole: Lacks the methoxy group, affecting its biological activity and solubility.

    1-(5-methoxy-1H-indol-3-yl)ethanone:

Uniqueness

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFUNASXZRQFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359010
Record name 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30030-91-2
Record name 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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